2-(3-Methylpiperazin-1-yl)pyridin-3-amine
Description
2-(3-Methylpiperazin-1-yl)pyridin-3-amine is a heterocyclic compound featuring a pyridine core substituted with an amine group at position 3 and a 3-methylpiperazine moiety at position 2. This structure confers unique physicochemical properties, such as moderate polarity and basicity, making it a scaffold of interest in medicinal chemistry for drug discovery. The piperazine ring enhances solubility and bioavailability, while the pyridine-amine group provides hydrogen-bonding sites for target interactions .
Properties
IUPAC Name |
2-(3-methylpiperazin-1-yl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-8-7-14(6-5-12-8)10-9(11)3-2-4-13-10/h2-4,8,12H,5-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOPQEMRECGUHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=CC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpiperazin-1-yl)pyridin-3-amine typically involves the reaction of 3-chloropyridine with 1-methylpiperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpiperazin-1-yl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
2-(3-Methylpiperazin-1-yl)pyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(3-Methylpiperazin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of 2-(3-Methylpiperazin-1-yl)pyridin-3-amine differ in substituent groups, piperazine substitution patterns, or fused ring systems. Below is a detailed comparison based on available
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Position and Bioactivity: The position of the methyl group on the piperazine ring significantly impacts lipophilicity. Replacement of piperazine with pyrazole (CAS 1554842-76-0) introduces planar aromaticity, favoring interactions with hydrophobic enzyme pockets .
Fused Ring Systems: Imidazo[1,2-a]pyridin-3-amine derivatives (e.g., COX-2 inhibitors in ) demonstrate enhanced rigidity and target affinity due to fused imidazole rings, unlike the non-fused target compound .
Electron-Withdrawing/Donating Groups :
- Sulfinyl or methoxy substituents (e.g., in and ) modulate electronic effects, influencing redox stability and hydrogen-bonding capacity .
Synthetic Complexity: Piperazine-containing compounds often require multi-step syntheses involving reductive amination (e.g., ), whereas fused-ring analogs (e.g., thienopyridines) demand cyclization steps under controlled conditions .
Biological Activity
2-(3-Methylpiperazin-1-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(3-Methylpiperazin-1-yl)pyridin-3-amine is C₁₁H₁₄N₄, with a molecular weight of approximately 202.25 g/mol. The compound features a pyridine ring substituted with a 3-methylpiperazine moiety, which is crucial for its biological activity.
The biological activity of 2-(3-Methylpiperazin-1-yl)pyridin-3-amine is primarily attributed to its interaction with various biological targets:
Structure-Activity Relationship (SAR)
The presence of the piperazine moiety is critical for enhancing the lipophilicity and overall biological activity of the compound. Modifications to the piperazine ring or the pyridine substituents can significantly influence potency and selectivity towards specific biological targets.
Case Study 1: BTK Inhibition
In a study evaluating various pyridine derivatives, compounds structurally related to 2-(3-Methylpiperazin-1-yl)pyridin-3-amine were found to inhibit BTK effectively. The study highlighted that modifications in the piperazine group led to variations in inhibitory potency, emphasizing the importance of structural optimization .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of piperazine derivatives revealed that certain substitutions on the pyridine ring enhanced activity against resistant bacterial strains. This suggests that further exploration into the antimicrobial potential of 2-(3-Methylpiperazin-1-yl)pyridin-3-amine could yield promising results.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
